molecular formula C11H16IN B8148985 N-(5-iodo-2-methylbenzyl)propan-2-amine

N-(5-iodo-2-methylbenzyl)propan-2-amine

Cat. No.: B8148985
M. Wt: 289.16 g/mol
InChI Key: OEEYJQGEVOFICX-UHFFFAOYSA-N
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Description

N-(5-iodo-2-methylbenzyl)propan-2-amine is an organic compound that belongs to the class of substituted amphetamines It is characterized by the presence of an iodine atom at the 5-position of the benzyl ring and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-iodo-2-methylbenzyl)propan-2-amine typically involves the following steps:

    Iodination: The starting material, 2-methylbenzylamine, is subjected to iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 5-position.

    Reductive Amination: The iodinated intermediate is then reacted with propan-2-one (acetone) in the presence of a reducing agent, such as sodium cyanoborohydride, to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(5-iodo-2-methylbenzyl)propan-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide can be used, while reducing agents include lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylamines, while oxidation and reduction can produce different oxidized or reduced derivatives.

Scientific Research Applications

N-(5-iodo-2-methylbenzyl)propan-2-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a precursor in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: Researchers use this compound to study the effects of iodine substitution on the biological activity of amphetamine derivatives.

Mechanism of Action

The mechanism of action of N-(5-iodo-2-methylbenzyl)propan-2-amine involves its interaction with various molecular targets, including neurotransmitter receptors and transporters. The iodine substitution at the 5-position may enhance its binding affinity and selectivity for certain receptors, leading to specific pharmacological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methylbenzyl)propan-2-amine: Lacks the iodine substitution, resulting in different pharmacological properties.

    N-(5-chloro-2-methylbenzyl)propan-2-amine: Contains a chlorine atom instead of iodine, which may alter its reactivity and biological activity.

    N-(5-bromo-2-methylbenzyl)propan-2-amine: Similar to the iodine-substituted compound but with a bromine atom, affecting its chemical and biological properties.

Uniqueness

The presence of the iodine atom at the 5-position in N-(5-iodo-2-methylbenzyl)propan-2-amine makes it unique compared to its analogs. This substitution can significantly influence its chemical reactivity, pharmacokinetics, and pharmacodynamics, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[(5-iodo-2-methylphenyl)methyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16IN/c1-8(2)13-7-10-6-11(12)5-4-9(10)3/h4-6,8,13H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEYJQGEVOFICX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)I)CNC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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